N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide
CAS No.: 893280-60-9
Cat. No.: VC5133925
Molecular Formula: C24H21FN2O3S
Molecular Weight: 436.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893280-60-9 |
|---|---|
| Molecular Formula | C24H21FN2O3S |
| Molecular Weight | 436.5 |
| IUPAC Name | N-benzyl-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H21FN2O3S/c25-21-12-6-4-10-19(21)17-31(29,30)23-15-27(22-13-7-5-11-20(22)23)16-24(28)26-14-18-8-2-1-3-9-18/h1-13,15H,14,16-17H2,(H,26,28) |
| Standard InChI Key | RKWUZGSAIWVUST-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Introduction
N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic organic compound belonging to the class of sulfonylated indole derivatives. These compounds are often studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structure of this compound combines an indole moiety with a fluorinated phenyl group and a methanesulfonyl substituent, making it a candidate for pharmacological research.
Synthesis
The synthesis of N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide generally involves the following steps:
-
Preparation of the Indole Core: The indole nucleus is synthesized via Fischer indole synthesis or other established methods.
-
Sulfonation: The introduction of the methanesulfonyl group is achieved using methanesulfonyl chloride in the presence of a base.
-
Fluorophenyl Substitution: A fluorinated phenyl group is attached through electrophilic aromatic substitution.
-
Benzylation and Acetamide Formation: The final step involves benzylation and coupling with an acetamide moiety.
These steps require careful control of reaction conditions to ensure high yield and purity.
Analytical Characterization
The characterization of N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can be performed using the following techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm structural integrity |
| Mass Spectrometry | Determine molecular weight |
| IR Spectroscopy | Identify functional groups |
| X-ray Crystallography | Analyze crystal structure |
Potential Applications
N-benzyl-2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide holds potential in the following areas:
-
Drug Development:
-
As a lead compound for anticancer or antimicrobial drugs.
-
Optimization through structural modifications could enhance efficacy and reduce toxicity.
-
-
Chemical Biology Studies:
-
Used as a probe to study protein-ligand interactions due to its complex structure.
-
-
Material Science:
-
The fluorinated component may contribute to unique physicochemical properties useful in material applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume